molecular formula C18H22ClN3O3S B2953709 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1219201-80-5

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2953709
CAS No.: 1219201-80-5
M. Wt: 395.9
InChI Key: RZVLWJMTKKEGBM-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a benzothiazole core substituted with an ethoxy group at the 4-position, a furan-2-carboxamide moiety, and a dimethylaminoethyl side chain. The ethoxy group enhances lipophilicity and may influence metabolic stability, while the dimethylaminoethyl group improves aqueous solubility via protonation.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-4-23-13-7-5-9-15-16(13)19-18(25-15)21(11-10-20(2)3)17(22)14-8-6-12-24-14;/h5-9,12H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVLWJMTKKEGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with significant potential in pharmacology, particularly in oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • Ethoxy-substituted benzo[d]thiazole moiety : Contributes to its chemical properties and reactivity.
  • Furan-2-carboxamide unit : Implicates its role in various biochemical interactions.

Molecular Details

PropertyValue
Common NameThis compound
CAS Number1219201-80-5
Molecular FormulaC18_{18}H22_{22}ClN3_{3}O3_{3}S
Molecular Weight395.9 g/mol

Research indicates that this compound exhibits various biological activities, primarily through the modulation of critical cellular pathways. Notably, it has been identified as an inhibitor in the ubiquitin-proteasome pathway , which is essential for protein degradation and regulation within cells. This modulation can have therapeutic implications in cancer treatment and diseases characterized by dysregulated protein homeostasis .

Therapeutic Applications

  • Oncology : The compound's ability to inhibit the ubiquitin-proteasome pathway suggests its potential use in cancer therapies, where protein degradation plays a crucial role in tumor progression.
  • Neuropharmacology : Its structural features may allow it to interact with neuroreceptors, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have demonstrated the compound's efficacy in various experimental models:

  • In vitro studies have shown that the compound inhibits specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Animal models have indicated that administration of the compound leads to reduced tumor growth rates compared to control groups, showcasing its potential as an anti-cancer agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar thiazole derivatives:

Compound NameUnique FeaturesBiological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methylthiazol-2-yl)acetamideMethyl substitution on thiazolePotentially different activity due to structural variance
N,N-Dimethyl-4-fluoroanilineSimple aniline derivativeLimited pharmacological diversity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-naphthamide hydrochlorideComplex structure with naphthamide moietySignificant activity in the ubiquitin-proteasome pathway

Comparison with Similar Compounds

Core Heterocycles and Substituent Effects

The target compound’s benzothiazole core distinguishes it from quinoline-based analogs (e.g., SzR-105 in ), which exhibit different electronic properties and binding affinities. Key comparisons include:

Compound Name Core Structure Substituents on Core Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzo[d]thiazole 4-ethoxy Furan-2-carboxamide, dimethylaminoethyl Not explicitly provided
N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride () Benzo[d]thiazole 4-fluoro Pyrazole-5-carboxamide 350.87
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride () Benzo[d]thiazole 4-fluoro Piperidinylsulfonyl, dimethylaminoethyl Not explicitly provided
SzR-105 () Quinoline 4-hydroxy Dimethylaminopropyl 309.79

Key Observations :

  • 4-Ethoxy vs. 4-Fluoro : The ethoxy group in the target compound increases electron-donating effects compared to the electron-withdrawing fluoro substituent in and . This may enhance membrane permeability but reduce metabolic oxidation .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylaminoethyl group and hydrochloride salt enhance water solubility compared to neutral analogs like SzR-105 () .

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